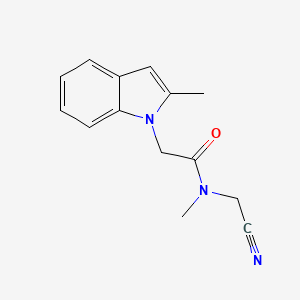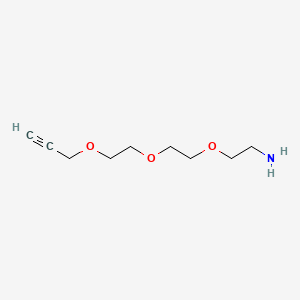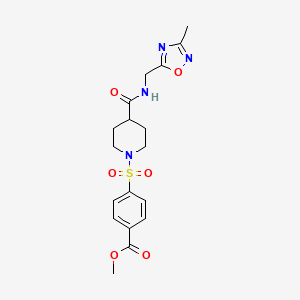![molecular formula C21H22N2O3S2 B2756541 N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1116082-46-2](/img/structure/B2756541.png)
N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in biochemistry. The molecule also contains a phenylsulfonyl group and an ethylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications : Thiophene derivatives have been explored for their antimicrobial properties. A study by Spoorthy et al. (2021) involved the synthesis of various thiophene-2-carboxylates and their evaluation for antimicrobial activity. Their findings suggest potential applications in developing new antimicrobial agents (Spoorthy et al., 2021).
Carbonic Anhydrase Inhibition : Another research area focuses on the inhibition of carbonic anhydrase enzymes, which is relevant in medical research. A study by Supuran et al. (2013) on aromatic sulfonamide inhibitors, including thiophene derivatives, revealed their potential as inhibitors of carbonic anhydrase isoenzymes, suggesting their use in therapeutic applications (Supuran et al., 2013).
Organocatalytic Reactions : Research by Abaee and Cheraghi (2013) demonstrated the use of thiophene derivatives in organocatalytic reactions, highlighting their potential in synthetic organic chemistry (Abaee & Cheraghi, 2013).
Synthesis of Biologically Active Compounds : A study by Babu et al. (2012) involved the synthesis of biologically active thiophene derivatives, demonstrating their potential in drug development and pharmaceutical research (Babu et al., 2012).
Catalytic Rearrangements in Chemical Synthesis : Research on N-heterocyclic carbenes by Atienza et al. (2011) shows the application of thiophene derivatives in catalytic rearrangements, important for chemical synthesis (Atienza et al., 2011).
Synthesis of Novel Amino Acids : Monteiro et al. (2010) explored the synthesis of novel amino acids using thiophene derivatives, contributing to the field of biochemistry and molecular biology (Monteiro et al., 2010).
Drug Metabolism Studies : Zmijewski et al. (2006) demonstrated the use of thiophene derivatives in studying drug metabolism, which is crucial in pharmacokinetics and drug development (Zmijewski et al., 2006).
Synthesis of Metal Complexes : Research by Altundas et al. (2010) on synthesizing novel metal complexes using thiophene derivatives indicates their utility in inorganic chemistry and material science (Altundas et al., 2010).
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-16-9-11-17(12-10-16)15-22-21(24)20-19(13-14-27-20)23(2)28(25,26)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSAPKFWZKZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)






![4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2,5-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2756473.png)
![N-[2-[[2-(4-chlorophenyl)-2-oxoethyl]thio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B2756474.png)

![methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2756478.png)
